3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
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Description
3-benzyl-7-(3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O5 and its molecular weight is 470.485. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
- Studies on Quinones : Research by Gorelik et al. (1971) explored the formation of hydroquinones and quinones involving oxadiazole derivatives, similar in structure to the compound , demonstrating the potential of these compounds in chemical synthesis and transformations (Gorelik, Zaitsev, Kononova, & Dokunikhin, 1971).
- L-Proline-Catalysed Synthesis of Heterocyclic Ortho-Quinones : Rajesh et al. (2011) described the synthesis of complex heterocyclic ortho-quinones, showcasing the intricate chemical pathways that compounds similar to 3-benzyl-7-...dione can undergo (Rajesh, Bala, Perumal, & Menéndez, 2011).
Electronic and Photophysical Properties
- Electroreduction of α-NH-Quinones : Macías-Ruvalcaba et al. (2004) investigated the electrochemical behavior of α-NH-quinones, which are structurally related to the compound, highlighting their potential in studying electron transfer processes (Macías-Ruvalcaba, González, & Aguilar-Martı́nez, 2004).
Biological Activity
- Synthesis and Antimicrobial Activity : Gupta et al. (2008) synthesized and evaluated quinazoline derivatives with antimicrobial properties, indicating the biological relevance of compounds similar to 3-benzyl-7-...dione (Gupta, Kashaw, Jatav, & Mishra, 2008).
- Cytotoxic Evaluation of Quinazolinone Derivatives : Poorirani et al. (2018) assessed the cytotoxicity of quinazolinone derivatives, suggesting the potential use of such compounds in cancer research (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018).
Photocatalytic and Photoinduced Reactions
- Light-Induced Tetrazole-Quinone Cycloaddition : He et al. (2021) explored the mechanisms of light-induced reactions involving tetrazole-quinone, providing insights into photochemical processes relevant to compounds like 3-benzyl-7-...dione (He, Xu, Zhang, Zhang, Guo, Li, & Liang, 2021).
Properties
IUPAC Name |
3-benzyl-7-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O5/c1-3-34-21-12-10-17(14-22(21)33-2)23-28-24(35-29-23)18-9-11-19-20(13-18)27-26(32)30(25(19)31)15-16-7-5-4-6-8-16/h4-14H,3,15H2,1-2H3,(H,27,32) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWCBQZUAMPIBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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